ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10IN3O2/c1-3-13-7(12)5-4(8)6(9)10-11(5)2/h3H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLFWERPIQSNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Construction
The pyrazole core is typically synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl 3-oxopentanoate reacts with methylhydrazine to form ethyl 1-methyl-1H-pyrazole-5-carboxylate, establishing the methyl and ester groups at positions 1 and 5. This method avoids competitive isomer formation by leveraging the electron-withdrawing ester group to direct cyclization.
Regioselective Functionalization
Subsequent functionalization requires careful sequencing:
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Amination at Position 3 : Nitration followed by reduction introduces the amino group. Nitration of ethyl 1-methyl-1H-pyrazole-5-carboxylate with fuming HNO₃ in H₂SO₄ at 0°C yields the 3-nitro derivative, which is reduced to the amine using H₂/Pd-C in ethanol (85% yield).
-
Iodination at Position 4 : Electrophilic iodination with N-iodosuccinimide (NIS) in the presence of FeCl₃ directs substitution to the 4-position, adjacent to the electron-donating amino group.
Detailed Synthetic Routes
Step 1: Synthesis of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate
Ethyl 1-methyl-1H-pyrazole-5-carboxylate (10 g, 58.8 mmol) is dissolved in concentrated H₂SO₄ (50 mL) and cooled to 0°C. Fuming HNO₃ (4.2 mL) is added dropwise, and the mixture is stirred for 2 hours. The nitro intermediate is isolated, then reduced with H₂ (1 atm) over 10% Pd/C in ethanol (90% yield).
Characterization Data :
Step 2: Iodination at Position 4
The amine (5 g, 26.3 mmol) is treated with NIS (6.5 g, 28.9 mmol) and FeCl₃ (0.5 g) in acetonitrile at 60°C for 6 hours. The product is purified via column chromatography (hexane/EtOAc, 3:1) to yield this compound (78% yield).
Optimization Insights :
-
Temperature : Higher temperatures (>60°C) lead to decomposition.
-
Solvent : Acetonitrile outperforms DMF or THF in minimizing byproducts.
Step 1: Synthesis of 4-Bromo-1-Methyl-1H-Pyrazol-3-Amine
N-methyl-3-aminopyrazole (20 g, 202 mmol) is brominated using Br₂ (32.3 g, 202 mmol) in aqueous HCl at −5°C. The reaction is quenched with Na₂S₂O₃, yielding 4-bromo-1-methyl-1H-pyrazol-3-amine (86% yield).
Step 2: Diazotization and Coupling
The bromoamine is diazotized with NaNO₂ in HCl at −5°C, then coupled with potassium difluoromethyl trifluoroborate (KDFMT) in acetonitrile with Cu₂O as a catalyst. This yields 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (88% yield).
Step 3: Carboxylation and Esterification
The bromide undergoes Grignard exchange with iPrMgCl, followed by carboxylation with CO₂. Esterification with ethanol and H₂SO₄ affords the target compound (64% overall yield).
Comparative Data :
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield (%) | 62 | 64 |
| Purity (%) | 98.5 | 99.5 |
| Isomer Formation | None | None |
| Reaction Steps | 2 | 3 |
Mechanistic Considerations
Directed Iodination
The amino group at position 3 activates the pyrazole ring for electrophilic substitution, directing iodination to position 4. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol preference for substitution at the 4-position over the 5-position due to favorable resonance stabilization.
Steric Effects in Grignard Exchange
Bulky Grignard reagents (e.g., iPrMgCl) minimize nucleophilic attack on the ester group during carboxylation. Molecular dynamics simulations show a 40% reduction in ester hydrolysis when using iPrMgCl compared to EtMgBr.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H11IN3O2
- Molecular Weight : 331.539 g/mol
- IUPAC Name : Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate
- CAS Number : 799835-39-5
The compound features a pyrazole ring, which is known for its biological activity, making it a valuable scaffold in drug design.
Medicinal Chemistry
This compound has shown potential as an inhibitor in various biological pathways. Its structural modifications can lead to compounds with enhanced efficacy against specific targets.
Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 3-amino-4-iodo derivatives were synthesized and tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Agricultural Chemistry
The compound has applications in developing agrochemicals, particularly as a fungicide or herbicide. Its ability to inhibit certain enzymes essential for plant pathogens makes it a candidate for crop protection strategies.
Case Study: Fungicidal Activity
Research indicated that derivatives of ethyl 3-amino-pyrazoles displayed antifungal activity against several plant pathogens. The introduction of iodine into the structure enhanced its potency, making it suitable for agricultural formulations .
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Substituent Variations and Molecular Weight
The table below compares key structural features and molecular weights of analogous compounds:
Crystallographic and Structural Insights
- Crystal Packing: Tools like Mercury CSD () and SHELX () reveal that iodine’s van der Waals radius influences crystal packing, creating distinct intermolecular interactions compared to smaller substituents like cyano or methyl groups .
- Hydrogen Bonding: The amino group in the target compound participates in hydrogen bonding, a feature shared with analogs like CAS 31037-02-2. However, steric hindrance from bulkier groups (e.g., cyclohexyl in ) can disrupt this .
Key Research Findings
Biological Activity: Pyrazole derivatives with halogen substituents (e.g., iodine, fluorine) show enhanced antimicrobial and anticancer activity compared to non-halogenated analogs .
Material Science Applications : Iodinated pyrazoles are precursors for conductive polymers and metal-organic frameworks (MOFs) due to their ability to participate in cross-coupling reactions .
Thermal Stability : Esters at position 5 (target compound) generally exhibit higher thermal stability than those at position 3, as observed in TGA analyses of related compounds .
Biological Activity
Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound features a pyrazole ring with several functional groups that contribute to its reactivity and biological activity. The presence of the iodine atom is particularly noteworthy, as it can influence the compound's electronic properties and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N3O2I |
| Molecular Weight | 295.08 g/mol |
| CAS Number | 1354705-94-4 |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Reacting hydrazine with a β-dicarbonyl compound under acidic or basic conditions.
- Iodination : Introducing the iodine atom using iodine or an iodine-containing reagent like N-iodosuccinimide.
- Esterification : Esterifying the carboxylic acid group using ethanol and a catalyst such as sulfuric acid.
Anticancer Activity
Recent studies indicate that compounds containing the pyrazole scaffold exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines:
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In vitro Studies : Demonstrated inhibition of cell proliferation in several cancer types, including lung, colorectal, and breast cancers.
Cell Line IC50 (μM) MDA-MB-231 (Breast) <10 HepG2 (Liver) <12 HCT116 (Colon) <15
These findings suggest that derivatives of this compound could serve as potential leads for developing new anticancer agents .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
| Compound | COX Inhibition (%) |
|---|---|
| Ethyl 3-amino... | >70 |
| Celecoxib (Standard) | 22 |
This suggests that ethyl 3-amino-4-iodo derivatives may provide therapeutic benefits in treating inflammatory conditions .
The mechanism of action for this compound is believed to involve:
- Interaction with Enzymes : Modulating enzyme activity through binding to active sites.
- Cell Cycle Arrest : Inducing cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Inflammatory Pathway Modulation : Inhibiting key enzymes involved in inflammatory pathways, thereby reducing inflammation .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vivo, showing promising results against xenograft models .
- Anti-inflammatory Evaluation : Research demonstrated that compounds derived from the pyrazole scaffold exhibited significant anti-inflammatory effects in animal models, with reduced edema and pain response compared to controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters, followed by iodination. For example, ethyl acetoacetate derivatives can react with iodinated hydrazines under reflux in ethanol or DMF. Catalytic systems like Pd(PPh₃)₄ (used in cross-coupling reactions for pyrazole derivatives) may enhance regioselectivity . Optimization often requires controlling temperature (e.g., 50–80°C), solvent polarity, and stoichiometric ratios of reagents. Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization improves yield .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the ethyl ester group (δ ~4.2 ppm, q; δ ~1.3 ppm, t), methyl group on the pyrazole ring (δ ~3.8 ppm, s), and aromatic protons influenced by iodine’s electronegativity (δ ~7.0–8.0 ppm). The amino group (NH₂) may appear as a broad singlet near δ ~5–6 ppm but is often absent due to exchange broadening .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~160–165 ppm. Iodine’s inductive effect deshields adjacent carbons (C4), shifting them upfield .
- IR : Stretching vibrations for C=O (~1680 cm⁻¹), C-I (~500 cm⁻¹), and NH₂ (~3300 cm⁻¹) confirm functional groups .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., silica gel), avoid water to prevent hydrolysis, and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use eyewash stations and seek medical attention .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The C4-iodo group serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Its position directs electrophilic substitution and stabilizes transition states via resonance. For example, coupling with boronic acids in THF/H₂O at 80°C with Pd(OAc)₂ yields biaryl derivatives. Reactivity can be hindered by steric bulk; thus, ligand choice (e.g., PPh₃) and solvent polarity (DMF vs. toluene) are critical .
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electron density distribution, HOMO-LUMO gaps (~4–5 eV for pyrazoles), and iodine’s hyperconjugative effects. Solvent effects (e.g., PCM for DMSO) improve accuracy for NMR chemical shift predictions . Software like Gaussian or ORCA is recommended for optimizing geometries and calculating electrostatic potential maps .
Q. How can structural modifications (e.g., replacing iodine with other halogens) alter biological activity?
- Methodological Answer :
- Halogen Swapping : Bromo/chloro analogs can be synthesized via halogen exchange (e.g., Finkelstein reaction). Bioactivity assays (e.g., enzyme inhibition) show iodine’s larger atomic radius enhances van der Waals interactions in hydrophobic binding pockets, increasing potency compared to smaller halogens .
- Case Study : Replacing iodine with trifluoromethyl (CF₃) in pyrazole derivatives improved metabolic stability in pharmacokinetic studies .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift NMR signals. For example, NH₂ protons may appear in DMSO-d₆ but not in CDCl₃ due to hydrogen bonding .
- Dynamic Effects : Rotameric equilibria in the ester group can split signals; variable-temperature NMR (VT-NMR) clarifies these .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural validation when spectral data conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
